molecular formula C8H10N2O B8762410 2-Phenoxyethanimidamide

2-Phenoxyethanimidamide

Cat. No.: B8762410
M. Wt: 150.18 g/mol
InChI Key: GGJZNRRFDCKJCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenoxyethanimidamide is an organic compound with the molecular formula C8H10N2O. It is known for its applications in various scientific fields due to its unique chemical properties. This compound is often used in research and industrial applications, particularly in the synthesis of other chemical entities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenoxyethanimidamide typically involves the reaction of phenoxyacetic acid with ammonia or an amine under controlled conditions. The reaction is usually carried out in the presence of a dehydrating agent to facilitate the formation of the amidine group.

Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 2-Phenoxyethanimidamide undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of phenoxyacetic acid or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amidine group to an amine.

    Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products Formed:

    Oxidation: Phenoxyacetic acid.

    Reduction: Phenoxyethylamine.

    Substitution: Various substituted phenoxyethanimidamides depending on the substituent used.

Scientific Research Applications

2-Phenoxyethanimidamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Phenoxyethanimidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

  • 2-Methoxyethanimidamide
  • Propanimidamide
  • 2-Phenoxyethanimidamide hydrochloride dihydrate

Comparison: this compound is unique due to its phenoxy group, which imparts distinct chemical properties compared to similar compounds. For instance, the presence of the phenoxy group can influence the compound’s reactivity and its interactions with biological targets, making it a valuable compound in various research applications.

Properties

Molecular Formula

C8H10N2O

Molecular Weight

150.18 g/mol

IUPAC Name

2-phenoxyethanimidamide

InChI

InChI=1S/C8H10N2O/c9-8(10)6-11-7-4-2-1-3-5-7/h1-5H,6H2,(H3,9,10)

InChI Key

GGJZNRRFDCKJCD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCC(=N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.